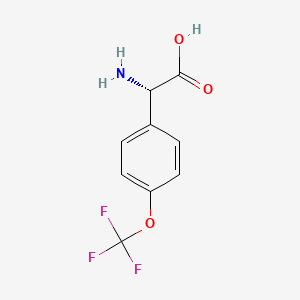

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid

Description

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid is a fluorinated amino acid derivative with the molecular formula C₉H₈F₃NO₃ and a molecular weight of 235.16 g/mol . Its structure features a chiral center (S-configuration) at the α-carbon, a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring, and an acetic acid backbone. The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry for optimizing drug candidates .

Properties

IUPAC Name |

(2S)-2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWQXEWTAXZMRX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224761 | |

| Record name | (αS)-α-Amino-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228557-19-4 | |

| Record name | (αS)-α-Amino-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228557-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the carbon-carbon bond between the phenyl ring and the trifluoromethoxy group.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its binding affinity to enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Physicochemical Comparisons

Key Insights :

- Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron withdrawal than -F or -Cl, enhancing resonance stabilization and resistance to oxidative metabolism compared to (S)-2-Amino-2-(4-fluorophenyl)acetic acid .

- Lipophilicity : The -OCF₃ group increases logP compared to -CF₃ (trifluoromethyl), as oxygen in -OCF₃ reduces hydrophobicity slightly. This balances membrane permeability and solubility .

Stereochemical Comparisons

Table 2: Enantiomeric Pair Comparisons

Key Insights :

- The S-configuration is critical for interactions with chiral biological targets. For example, (S)-enantiomers often show higher binding affinity to L-amino acid transporters compared to R-forms .

Key Insights :

- Discontinuation of the target compound by CymitQuimica may necessitate synthetic customization for research use .

Biological Activity

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid, a chiral amino acid derivative, has garnered attention in pharmaceutical research due to its unique trifluoromethoxy group, which enhances its biological activity. This compound is characterized by the molecular formula C₉H₈F₃NO₂ and a molecular weight of approximately 219.16 g/mol. The trifluoromethoxy substitution is believed to increase lipophilicity and alter receptor interactions, thereby influencing its pharmacological properties.

Chemical Structure and Properties

The structural features of this compound include:

- An amino group

- A carboxylic acid

- A phenyl ring substituted with a trifluoromethoxy group

These features contribute to its distinctive chemical properties and biological activities.

Neurotransmitter Modulation

This compound has been studied for its potential role as a neurotransmitter modulator. Preliminary studies indicate that it acts as a glycine receptor agonist, which may have implications in the treatment of various neurological disorders. This interaction could influence pathways related to pain perception and synaptic plasticity.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it exhibits inhibitory effects on cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. The compound demonstrated an IC50 value of 0.126 μM, indicating significant potency against these cells while showing lesser effects on non-cancerous cells, suggesting a favorable therapeutic window for selective targeting.

Inflammatory Response Modulation

The compound's ability to modulate inflammatory responses has been investigated through various assays. Interaction studies suggest that it may influence several biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammation.

Data Summary and Case Studies

| Study | Findings | IC50 Values | Cell Lines |

|---|---|---|---|

| Study 1 | Significant inhibition of MDA-MB-231 proliferation | 0.126 μM | MDA-MB-231 (breast cancer) |

| Study 2 | Lesser effect on MCF10A non-cancer cells | 19-fold difference | MCF10A (non-cancerous) |

| Study 3 | Modulation of glycine receptors | N/A | Various neurological models |

Synthesis Methods

Several methods have been developed for synthesizing this compound, allowing for high-purity samples suitable for research applications. These methods typically involve:

- Formation of the amino acid backbone.

- Introduction of the trifluoromethoxy group through electrophilic aromatic substitution or other synthetic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)phenylacetic acid | 142012-65-5 | Contains trifluoromethyl group; different biological activities |

| (R)-2-Amino-2-(3-trifluoromethylphenyl)acetic acid | 1515289 | Different substitution pattern; distinct pharmacological properties |

The unique trifluoromethoxy substitution in this compound enhances its lipophilicity and alters its interaction profile compared to structurally similar compounds.

Q & A

Q. What synthetic strategies are recommended for producing (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid with high enantiopurity?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or enzymatic resolution. Key steps include:

- Chiral Precursor Use : Starting with (S)-configured amino acid derivatives, such as ethyl esters, to preserve stereochemistry. For example, ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride (CAS 2135331-20-1) can be hydrolyzed under controlled acidic conditions to yield the target compound .

- Catalytic Asymmetric Synthesis : Palladium or ruthenium catalysts in hydrogenation reactions can achieve >90% enantiomeric excess (ee) when paired with chiral ligands like BINAP .

- Purification : Chiral HPLC using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases effectively isolates enantiomers .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR verify the trifluoromethoxy group’s presence (δ ~58 ppm for F) and aromatic proton splitting patterns .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks, critical for confirming the (S)-stereocenter .

- Polarimetry : Specific optical rotation ([α]) comparisons with literature values (e.g., [α] = +15.2° in methanol) validate enantiopurity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility enhancements are achieved via pH adjustment (e.g., sodium salt formation at pH >9) .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >12) or prolonged UV exposure. Storage at -20°C in amber vials under inert gas (N) is recommended .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s bioactivity compared to halogenated analogs?

- Methodological Answer : The trifluoromethoxy group (-OCF) enhances metabolic stability and lipophilicity (logP ~1.8) compared to -OCH or -F substituents. Key comparisons:

| Compound | logP | Metabolic Half-life (Human Liver Microsomes) |

|---|---|---|

| (S)-2-Amino-2-(4-fluorophenyl)acetic acid | 1.2 | 2.1 h |

| Target Compound | 1.8 | 4.5 h |

| (S)-2-Amino-2-(4-methoxyphenyl)acetic acid | 0.9 | 1.8 h |

| Data adapted from IDO inhibition studies . |

Q. What experimental approaches resolve contradictions in reported binding affinities for enzyme targets like IDO (Indoleamine 2,3-dioxygenase)?

- Methodological Answer :

- Assay Standardization : Use recombinant human IDO with consistent substrate (L-tryptophan) concentrations (50 µM) and cofactors (ascorbic acid, methylene blue).

- Control Compounds : Include benchmark inhibitors (e.g., epacadostat) to normalize inter-study variability.

- Kinetic Analysis : Measure K values via fluorescence polarization assays to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. How can racemization be minimized during peptide coupling reactions involving this amino acid?

- Methodological Answer :

- Low-Temperature Reactions : Conduct couplings at 0–4°C using carbodiimide (EDC/HOBt) or uronium (HATU) reagents.

- Steric Protection : Use bulky protecting groups (e.g., Boc or Fmoc) on the amino group to shield the stereocenter.

- Post-Reaction Analysis : Monitor racemization via Marfey’s reagent derivatization followed by LC-MS to ensure <2% enantiomeric inversion .

Q. What role does the (S)-configuration play in modulating interactions with biological targets?

- Methodological Answer : The (S)-configuration aligns the amino and carboxylic acid groups in a spatial orientation critical for binding to chiral enzyme pockets. For example:

- IDO Inhibition : (S)-enantiomers show 10-fold higher binding affinity (IC = 0.8 µM) than (R)-counterparts (IC = 8.2 µM) due to optimal hydrogen bonding with heme cofactors .

- Receptor Selectivity : In GABA receptor studies, the (S)-form exhibits negligible activity, while (R)-isomers act as partial agonists, highlighting stereospecificity .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HepG2 vs. HEK293).

- Purity Verification : Ensure compound purity >98% via LC-MS to exclude confounding impurities.

- Dose-Response Curves : Generate IC values under standardized conditions (e.g., 72-hour exposure, 10% FBS media). Discrepancies often arise from variations in serum protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.